Methyl 1-naphthylmethyl sulfide
Description
Methyl 1-naphthylmethyl sulfide is an organosulfur compound characterized by a sulfur atom bonded to a methyl group and a 1-naphthylmethyl group. Its structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in C–S bond cleavage and coupling reactions. For example, 1-adamantyl methyl sulfide is synthesized via alkylation of 1-adamantanethiol with methyl iodide in the presence of sodium hydride . Similarly, 1-naphthylmethyl derivatives, such as 1-naphthylmethyl 1-propynyl sulfide, are synthesized from thiocyanate precursors with high yields (>90%) . These methods imply that this compound could be synthesized using analogous alkylation or nucleophilic substitution strategies.
Properties
CAS No. |
5925-60-0 |
|---|---|
Molecular Formula |
C12H12S |
Molecular Weight |
188.29g/mol |
IUPAC Name |
1-(methylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C12H12S/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3 |
InChI Key |
ZADHGEMSHRQLEQ-UHFFFAOYSA-N |
SMILES |
CSCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CSCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfides
Reactivity in C–S Bond Cleavage Reactions
Methyl 1-naphthylmethyl sulfide shares reactivity patterns with other benzylic and aromatic sulfides. For instance, methyl 2-naphthylmethyl sulfide undergoes tungsten hexacarbonyl-mediated C–S bond cleavage to yield 2-methylnaphthalene (14%) and a coupling product, 1,2-di(2'-naphthyl)ethane (50%) . In contrast, 1-naphthylmethyl phenyl sulfide produces 1-methylnaphthalene (5%) and 1,2-di(1'-naphthyl)ethane (53%) under similar conditions . This highlights how the position of the naphthyl group (1- vs. 2-) influences product distribution, likely due to steric and electronic effects.
Steric and Electronic Effects
- 1-Naphthyl vs. 2-Naphthyl Derivatives: The 1-naphthyl group introduces greater steric hindrance compared to the 2-naphthyl isomer, which may reduce yields of monomeric products (e.g., methylnaphthalene) and favor dimeric coupling products .
- Alicyclic vs. Aromatic Sulfides : 1-Adamantyl methyl sulfide, with its rigid alicyclic structure, exhibits distinct reactivity, yielding a single product (1-adamantane thiolate) without coupling byproducts, underscoring the role of structural rigidity in suppressing competing pathways .
Substituent-Dependent Reactivity
- Alkynyl Substituents : 1-Naphthylmethyl 1-propynyl sulfide and 1-naphthylmethyl 2-phenylethynyl sulfide are synthesized via thiocyanate intermediates with >90% yields . The electron-withdrawing propynyl group may enhance stability during synthesis but reduce nucleophilicity in subsequent reactions.
- Phenyl vs. Methyl Groups : 1-Naphthylmethyl phenyl sulfide generates lower yields of methylnaphthalene (5%) compared to methyl 2-naphthylmethyl sulfide (14%), suggesting that phenyl groups may stabilize intermediates, disfavoring complete C–S bond cleavage .
Data Tables
Table 1: Reaction Outcomes of Selected Sulfides in C–S Bond Cleavage
Toxicological Considerations
These findings suggest that similar precautions (e.g., handling under inert atmospheres, use of personal protective equipment) should apply to this compound.
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